

# Spectroscopic Characterization of Ethyl 2-Bromopropanoate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678

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This technical guide provides a comprehensive overview of the spectroscopic data for ethyl **2-bromopropanoate**, a key intermediate in various organic syntheses. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl **2-bromopropanoate**, providing a reference for its structural elucidation and characterization.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Ethyl 2-Bromopropanoate

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ = 0.00 ppm)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.36	Quartet (q)	7.00	1	CH
4.24	Quartet of doublets (qd)	7.00, 2.69	2	OCH <sub>2</sub>
1.83	Doublet (d)	7.08	3	CH <sub>3</sub> (on chiral center)
1.31	Triplet (t)	7.20	3	CH <sub>3</sub> (of ethyl group)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Ethyl 2-Bromopropanoate**

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  = 77.16 ppm)

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
169.5	C=O
62.5	OCH <sub>2</sub>
42.5	CHBr
21.5	CH <sub>3</sub> (on chiral center)
14.0	CH <sub>3</sub> (of ethyl group)

**Table 3: Infrared (IR) Spectroscopic Data for Ethyl 2-Bromopropanoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2980-2900	Medium-Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1180	Strong	C-O stretch (ester)
~650	Medium-Strong	C-Br stretch

## Table 4: Mass Spectrometry (MS) Data for Ethyl 2-Bromopropanoate

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
182/180	Low	[M] <sup>+</sup> (Molecular ion)
137/135	Moderate	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
109/107	High	[CH <sub>3</sub> CHBr] <sup>+</sup>
73	Moderate	[COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
29	Very High	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as ethyl **2-bromopropanoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Accurately weigh 10-20 mg of ethyl **2-bromopropanoate** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.

## 2. $^1\text{H}$ NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate acquisition parameters, including a  $90^\circ$  pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons.

## 3. $^{13}\text{C}$ NMR Data Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Use a standard broadband proton-decoupled pulse sequence.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A longer acquisition time and a larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Process the data similarly to the  $^1\text{H}$  spectrum and reference the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.
- Place one to two drops of ethyl **2-bromopropanoate** onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.<sup>[1]</sup>
- Ensure there are no air bubbles trapped between the plates.

### 2. Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrumental interference.
- Acquire the sample spectrum over the desired wavenumber range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- Label the significant absorption peaks on the resulting spectrum.
- After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator.<sup>[1]</sup>

## Mass Spectrometry (MS)

### 1. Sample Preparation and Introduction:

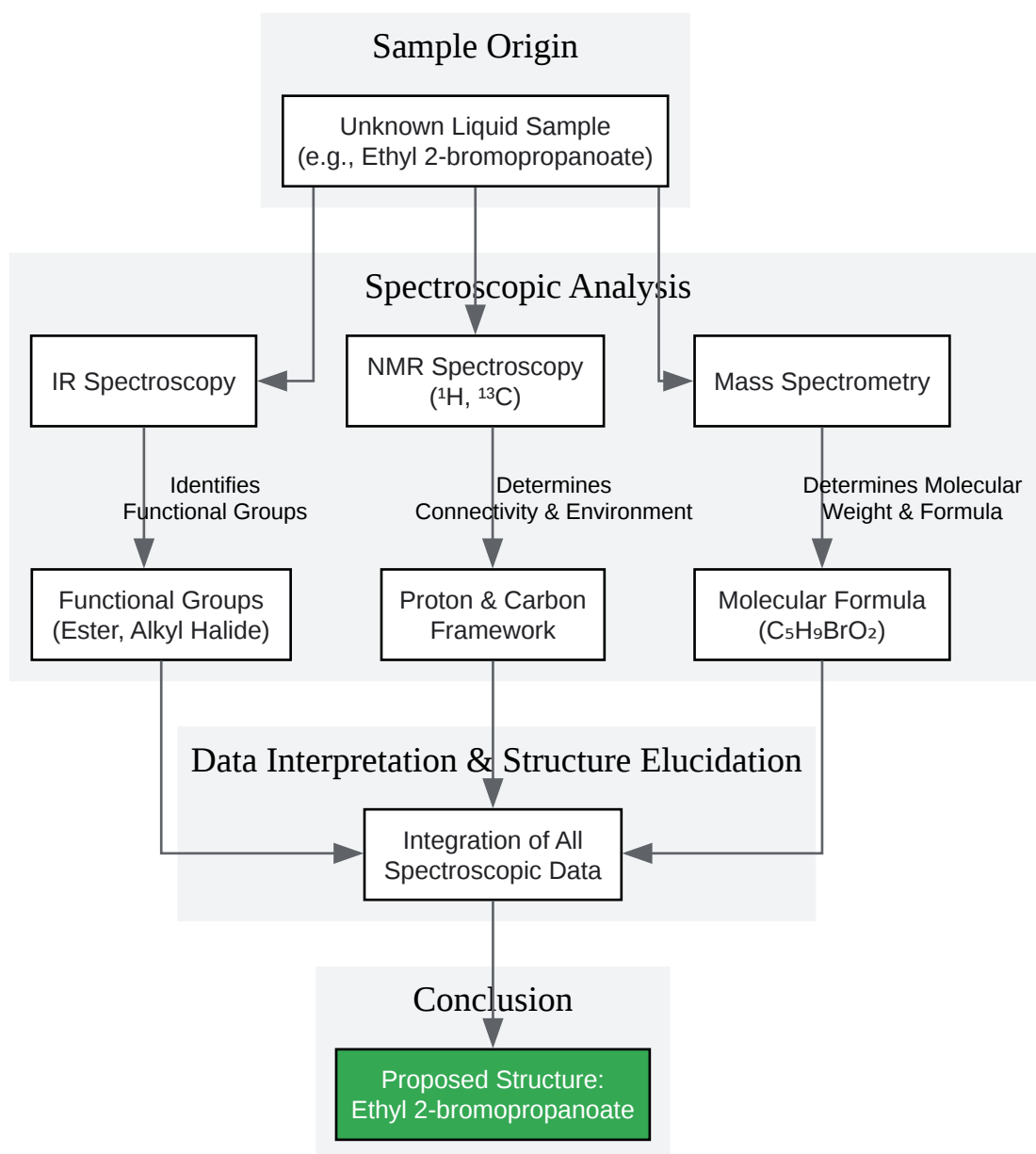
- For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is suitable for volatile compounds like ethyl **2-bromopropanoate**, dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the dilute solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
- For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10  $\mu\text{g/mL}$ ).<sup>[2]</sup> The solution is then introduced directly into the ion source via a syringe pump.

## 2. Data Acquisition (Electron Ionization - EI):

- The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.



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Caption: Workflow for Spectroscopic Identification.

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## References

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